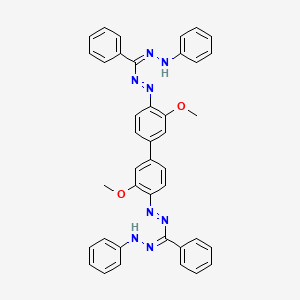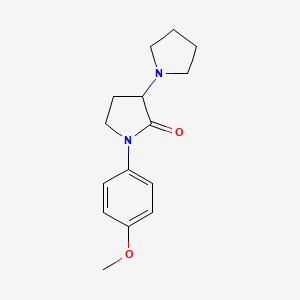
1-(p-Methoxyphenyl)-3-pyrrolidino-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one typically involves the reaction of p-methoxyphenyl derivatives with pyrrolidine under specific conditions. Common synthetic routes may include:
Amination Reactions: Using p-methoxyphenyl halides and pyrrolidine in the presence of a base.
Cyclization Reactions: Forming the pyrrolidinone ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous Flow Synthesis: For efficient and scalable production.
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for drug development, particularly in the field of neuropharmacology.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives such as:
Uniqueness
The uniqueness of 1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one lies in its specific substitution pattern and the presence of both p-methoxyphenyl and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
6103-46-4 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-pyrrolidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-6-4-12(5-7-13)17-11-8-14(15(17)18)16-9-2-3-10-16/h4-7,14H,2-3,8-11H2,1H3 |
Clé InChI |
TWAYYLLFOQXVJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCC(C2=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


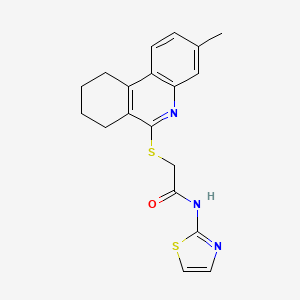
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
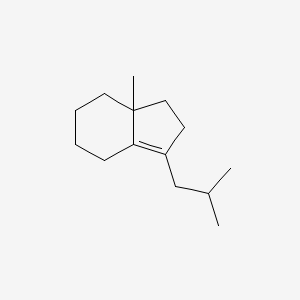
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
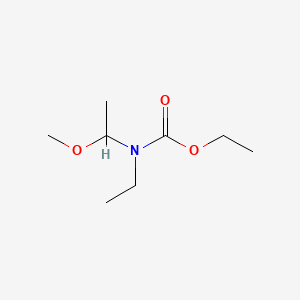
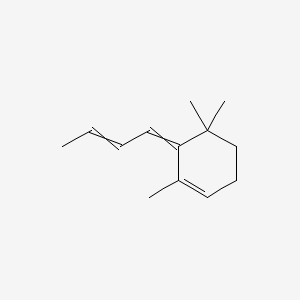
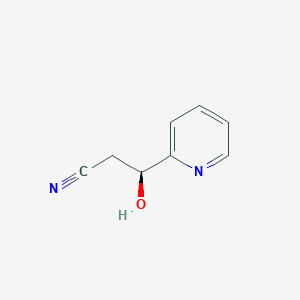
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
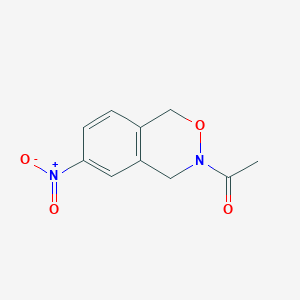
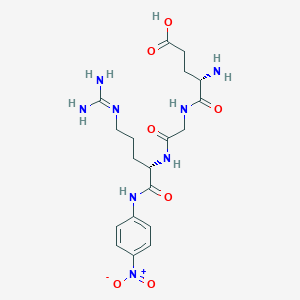
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
